1-(4-Benzylpiperidin-1-yl)octan-1-one

sigma-1 receptor binding affinity Ki

Select 1-(4-Benzylpiperidin-1-yl)octan-1-one for reproducible σ₁ receptor binding (Ki 1.20 nM)—a ~37-fold potency advantage over shorter-chain 4-benzylpiperidine amides. The C8 chain confers optimal lipophilicity (XLogP3=5.4), zero H-bond donors, and TPSA 20.3 Ų for ADME/PAMPA studies. Sub-nanomolar PI3Kα activity (IC₅₀ 0.90–2.90 nM). Full X-ray, NMR, IR characterization data included. Do not substitute chain-length analogs without expecting divergent binding kinetics and selectivity.

Molecular Formula C20H31NO
Molecular Weight 301.474
CAS No. 291292-11-0
Cat. No. B2466280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperidin-1-yl)octan-1-one
CAS291292-11-0
Molecular FormulaC20H31NO
Molecular Weight301.474
Structural Identifiers
SMILESCCCCCCCC(=O)N1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C20H31NO/c1-2-3-4-5-9-12-20(22)21-15-13-19(14-16-21)17-18-10-7-6-8-11-18/h6-8,10-11,19H,2-5,9,12-17H2,1H3
InChIKeyBYRYGMMXYZREHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperidin-1-yl)octan-1-one CAS 291292-11-0: Compound Class and Core Identifiers for Research Procurement


1-(4-Benzylpiperidin-1-yl)octan-1-one (CAS: 291292-11-0) is a synthetic amide compound consisting of a 4-benzylpiperidine moiety linked via an amide bond to an octanoyl (C8) chain. Its molecular formula is C₂₀H₃₁NO with a molecular weight of 301.47 g/mol [1]. The compound contains no hydrogen bond donors and has a topological polar surface area of 20.3 Ų [2]. Commercially available purity is typically ≥97–98% . Primary reported pharmacological activity includes potent nanomolar binding affinity at the sigma-1 (σ₁) receptor and peripheral benzodiazepine receptor (PBR) [3][4], with additional activity documented at PI3K isoforms [5].

Why Generic Substitution Fails: 1-(4-Benzylpiperidin-1-yl)octan-1-one and the Structural Basis of Target Engagement


Within the 4-benzylpiperidine amide class, even subtle variations in N-acyl chain length, benzyl substitution pattern, or piperidine ring modification produce divergent pharmacological profiles and selectivity windows. The octanoyl (C8) chain of 1-(4-benzylpiperidin-1-yl)octan-1-one confers a specific combination of lipophilicity (calculated XLogP3-AA = 5.4) [1] and molecular volume that directly influences binding kinetics at σ₁ and σ₂ receptor subtypes, as well as membrane permeability and metabolic stability . Systematic structure-activity relationship (SAR) studies on 1-aralkyl-4-benzylpiperidine derivatives demonstrate that chain length modifications alter σ₂/σ₁ selectivity ratios, while piperazine-for-piperidine substitution fundamentally changes the receptor binding mode . Consequently, analogs with shorter chains (e.g., acetyl, butanoyl), longer chains, or alternative heterocyclic cores cannot be assumed to reproduce the target engagement profile, assay behavior, or in vivo pharmacokinetics observed with the C8 amide derivative. Procurement based solely on shared core scaffold risks introducing confounding variables into SAR campaigns, screening cascades, or lead optimization workflows.

Quantitative Differentiation Evidence: 1-(4-Benzylpiperidin-1-yl)octan-1-one vs. Closest Analogs and In-Class Compounds


Sigma-1 Receptor Affinity: 1-(4-Benzylpiperidin-1-yl)octan-1-one vs. Representative 4-Benzylpiperidine Derivatives

1-(4-Benzylpiperidin-1-yl)octan-1-one exhibits high-affinity binding at the sigma-1 (σ₁) receptor with a Ki of 1.20 nM in guinea pig brain homogenates [1]. In contrast, structurally related 4-benzylpiperidine amides with identical core scaffold but different N-acyl chain lengths show significantly weaker σ₁ binding, with representative analogs displaying Ki values approximately 37-fold higher (e.g., 44 nM) [2]. The C8 octanoyl chain appears optimal for σ₁ engagement within this series.

sigma-1 receptor binding affinity Ki SAR neuropharmacology

PI3K p110α Inhibition: 1-(4-Benzylpiperidin-1-yl)octan-1-one Sub-Nanomolar Activity vs. Clinical-Stage PI3K Inhibitors

1-(4-Benzylpiperidin-1-yl)octan-1-one demonstrates potent inhibition of PI3K p110α, with an IC₅₀ of 0.90 nM in recombinant mouse enzyme assays and 1.30–2.90 nM in PTEN-deficient human U87MG cell-based assays measuring pAkt/PKB phosphorylation [1]. For context, a structurally distinct PI3K inhibitor disclosed in US9260439 exhibits p110α IC₅₀ values of 35 nM (recombinant human, rat Rat1 cells) and 74–95 nM for p110δ and p110β isoforms [2], representing a >38-fold difference in potency.

PI3K p110α IC₅₀ oncology kinase inhibition

Lipophilicity (LogP) Profile: 1-(4-Benzylpiperidin-1-yl)octan-1-one vs. Structurally Simplified 4-Benzylpiperidine Analogs

The calculated lipophilicity of 1-(4-benzylpiperidin-1-yl)octan-1-one is XLogP3-AA = 5.4 [1], with alternative computed values of logP = 4.8323 and 4.8282 from different algorithms . This contrasts with shorter-chain 4-benzylpiperidine amides (e.g., acetyl or propanoyl derivatives), which exhibit logP values approximately 2.5–3.5 log units lower based on computational predictions. The C8 octanoyl chain provides a specific lipophilicity window that influences membrane permeability, plasma protein binding, and assay solubility without exceeding Lipinski's Rule of Five (RO5 violations = 0) .

logP lipophilicity XLogP3 ADME physicochemical properties

Comprehensive Structural Characterization: X-ray Crystallography, NMR, and IR Data Availability

1-(4-Benzylpiperidin-1-yl)octan-1-one has been fully characterized by single-crystal X-ray crystallography, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data reported [1]. This level of rigorous structural confirmation exceeds the typical vendor-provided characterization (usually limited to NMR purity assessment) and provides unambiguous molecular geometry and solid-state packing information. Many closely related 4-benzylpiperidine amide analogs lack published crystal structure data, relying solely on spectroscopic identity confirmation.

X-ray crystallography NMR structural confirmation QC analytical characterization

Optimal Research and Industrial Use Cases for 1-(4-Benzylpiperidin-1-yl)octan-1-one (CAS 291292-11-0) Based on Verified Differentiation Evidence


Sigma-1 Receptor Ligand Screening and SAR Campaigns

Investigators requiring a high-affinity (Ki = 1.20 nM) sigma-1 receptor ligand with a defined, reproducible binding profile should prioritize 1-(4-benzylpiperidin-1-yl)octan-1-one over shorter-chain analogs. The ~37-fold potency advantage over structurally related 4-benzylpiperidine amides [1] ensures that screening windows are well-resolved from background and that compound concentration-response curves can be reliably established without solubility-limited plateau effects. This is particularly relevant for laboratories establishing σ₁ radioligand displacement assays or performing comparative pharmacology studies across σ₁/σ₂ subtypes.

PI3K Pathway Inhibition Studies and Chemical Probe Development

For studies targeting the PI3K/Akt/mTOR signaling axis, 1-(4-benzylpiperidin-1-yl)octan-1-one offers sub-nanomolar to low-nanomolar p110α inhibitory activity (IC₅₀ = 0.90–2.90 nM) [2], representing a ≥38-fold potency advantage over some comparator PI3K inhibitors. This potency window enables robust pathway modulation in cellular models (including PTEN-deficient U87MG cells) at concentrations that minimize off-target kinase engagement. Researchers should verify isoform selectivity via counter-screening, but the compound's documented p110α activity supports its use as a starting point for SAR exploration or as a reference inhibitor in pathway validation experiments.

Physicochemical Profiling and Membrane Permeability Studies

The specific lipophilicity (XLogP3 = 5.4, logP ≈ 4.83) [3] of 1-(4-benzylpiperidin-1-yl)octan-1-one positions it as a suitable candidate for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer studies, or logD measurements where a moderately high lipophilicity compound with zero hydrogen bond donors and RO5 compliance is required. Shorter-chain analogs would not replicate the same permeability-solubility trade-off, making this compound the appropriate choice when the C8 chain length is a deliberate variable in an ADME hypothesis.

Structural Biology and Crystallography Reference Standards

Due to the availability of single-crystal X-ray crystallography data, updated NMR assignments, and IR spectroscopy [4], 1-(4-benzylpiperidin-1-yl)octan-1-one can serve as a fully characterized reference material for analytical method development, solid-form screening, or computational chemistry model validation. Laboratories requiring unambiguous structural confirmation for patent filings, quality control batch release, or docking model parameterization should source this compound from suppliers providing full characterization data packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Benzylpiperidin-1-yl)octan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.